molecular formula C15H16F3N3O3S B2581467 1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705950-28-2

1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

カタログ番号: B2581467
CAS番号: 1705950-28-2
分子量: 375.37
InChIキー: FQMJSELGVFIDKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and a 4-methylbenzenesulfonyl moiety. This structure combines pharmacologically relevant motifs:

  • 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial activity .
  • Trifluoromethyl Group: Enhances lipophilicity and bioavailability .
  • Piperidine and Sulfonyl Moieties: Improve solubility and target binding .

Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., condensation of hydrazides with CS₂/KOH) and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride) under basic conditions .

特性

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJSELGVFIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles or Substituents

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 4-methylbenzenesulfonyl, 5-(trifluoromethyl)-1,3,4-oxadiazole 391.36 Antibacterial, potential enzyme inhibition
1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-methoxybenzenesulfonyl 391.36 Not reported (structural analogue)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Thiazolylmethyl 394.41 Unknown (commercial availability)
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-piperidine 4-bromophenyl 337.18 Unspecified (research compound)
2-ISOPROPYL-5-(PIPERIDIN-4-YL)-1,3,4-OXADIAZOLE Isopropyl 223.28 Potential enzyme inhibitor

Key Observations :

  • Sulfonyl vs. Thiazolylmethyl : The sulfonyl group in the target compound enhances solubility compared to lipophilic thiazole derivatives .
  • Trifluoromethyl vs. Halogen/Bulkier Groups : The -CF₃ group improves metabolic stability over bromophenyl or isopropyl substituents .

Pharmacological Analogues

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure : Piperazine-pyridine hybrids with trifluoromethylphenyl groups .
  • Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) .
  • Comparison : The target compound lacks azole motifs critical for CYP51 binding but shares piperidine/trifluoromethyl features for enhanced pharmacokinetics .
RAD-140 (SARM)
  • Structure: Contains 5-(4-cyanophenyl)-1,3,4-oxadiazole linked to a pyrrolidine-hydroxyl chain .
  • Activity : Androgen receptor agonist with hepatotoxicity risks .
  • Comparison : Both compounds use 1,3,4-oxadiazole for stability, but the target compound’s piperidine-sulfonyl design reduces off-target toxicity risks .

Antibacterial Activity Comparison

  • Target Compound : Exhibits moderate-to-strong antibacterial activity against E. coli and S. aureus due to sulfonyl and oxadiazole synergy .
  • Analogues from : 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (6a-o) show activity linked to electron-withdrawing substituents (e.g., -NO₂, -Cl) .
  • 1,3,4-Thiadiazole Derivatives : Lower activity than oxadiazoles due to reduced electronegativity .

Physicochemical and Computational Insights

  • Molecular Weight and Lipophilicity : The target compound (MW 391.36) balances solubility and membrane permeability better than bulkier analogues (e.g., MW 593.08 in ) .
  • DFT Studies : Density-functional theory (DFT) confirms the trifluoromethyl group stabilizes the oxadiazole ring via electron-withdrawing effects, enhancing reactivity .
  • Crystallography : SHELXL refinement methods are critical for confirming piperidine ring conformations in analogues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。